Adenosinetriphosphate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

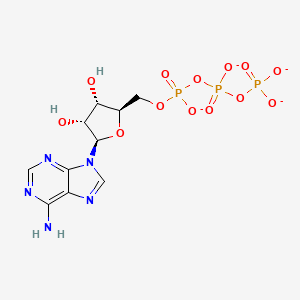

ATP(4-) is a nucleoside triphosphate(4-) obtained by global deprotonation of the triphosphate OH groups of ATP; major species present at pH 7.3. It has a role as a human metabolite, a fundamental metabolite and a cofactor. It is a conjugate base of an ATP(3-).

An adenine nucleotide containing three phosphate groups esterified to the sugar moiety. In addition to its crucial roles in metabolism adenosine triphosphate is a neurotransmitter.

Aplicaciones Científicas De Investigación

Clinical Applications

ATP has been investigated for various clinical uses due to its role in energy metabolism and cellular signaling.

Pain Management and Anesthesia

Low doses of adenosine have been found effective in reducing neuropathic pain and hyperalgesia, comparable to traditional analgesics like morphine. Additionally, ATP has been utilized during surgeries to induce hypotension, improving surgical conditions and outcomes .

Cardiovascular Health

ATP serves as a pulmonary vasodilator in patients with pulmonary hypertension. It is also used in diagnosing and treating paroxysmal supraventricular tachycardias, showcasing its importance in cardiology .

Cancer Treatment

Research indicates that ATP may inhibit weight loss and tumor growth in advanced lung cancer patients. It also exhibits potential protective effects against radiation damage, suggesting its utility in oncology .

| Application | Specific Use Case | Outcome/Effect |

|---|---|---|

| Pain Management | Neuropathic pain reduction | Comparable to morphine |

| Cardiovascular Health | Pulmonary vasodilation | Improved symptoms in pulmonary hypertension |

| Cancer Treatment | Inhibition of tumor growth | Potentially enhances efficacy of cytostatics |

Biochemical Research

ATP's role extends into fundamental biochemical research, particularly regarding energy production and molecular interactions.

Mitochondrial Function

Recent studies highlight ATP synthase as a target for drug development against various diseases, including cancer and infectious diseases. Understanding ATP synthase under acidic conditions has unveiled new conformations that could inform therapeutic strategies .

Protein Dynamics

ATP plays a crucial role in protein folding and stability. For instance, it can prevent the aggregation of certain proteins, which is significant for understanding diseases related to protein misfolding .

| Research Area | Focus | Findings |

|---|---|---|

| Mitochondrial Function | ATP synthase dynamics | New conformations identified under acidic pH |

| Protein Dynamics | Protein aggregation prevention | ATP inhibits aggregation of amyloid proteins |

Drug Development

The pharmaceutical industry leverages ATP's properties for developing new therapies.

Targeting ATP Synthase

Drugs like bedaquiline target bacterial ATP synthase, providing a model for developing treatments against other pathogens and diseases characterized by dysfunctional mitochondrial activity .

High-Throughput Screening

ATP's release from activated platelets is used in high-throughput screening methods for platelet inhibitors, enhancing drug discovery processes .

| Drug Target | Mechanism | Application |

|---|---|---|

| Bacterial ATP Synthase | Inhibition of ATP synthesis | Treatment of tuberculosis |

| Platelet Activation | Monitoring ATP release | Screening for antiplatelet drugs |

Innovative Technologies

Recent advancements have improved methods for visualizing and quantifying ATP dynamics within living cells.

Imaging Techniques

Innovative imaging technologies enable real-time monitoring of ATP levels in cells, facilitating studies on cellular metabolism and signaling pathways . These methodologies are crucial for understanding the physiological roles of ATP across different biological contexts.

Propiedades

Fórmula molecular |

C10H12N5O13P3-4 |

|---|---|

Peso molecular |

503.15 g/mol |

Nombre IUPAC |

[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |

InChI |

InChI=1S/C10H16N5O13P3/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20)/p-4/t4-,6-,7-,10-/m1/s1 |

Clave InChI |

ZKHQWZAMYRWXGA-KQYNXXCUSA-J |

SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N |

SMILES isomérico |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N |

SMILES canónico |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N |

Sinónimos |

Adenosine Triphosphate Adenosine Triphosphate, Calcium Salt Adenosine Triphosphate, Chromium Ammonium Salt Adenosine Triphosphate, Chromium Salt Adenosine Triphosphate, Magnesium Chloride Adenosine Triphosphate, Magnesium Salt Adenosine Triphosphate, Manganese Salt Adenylpyrophosphate ATP ATP MgCl2 ATP-MgCl2 Atriphos CaATP Chromium Adenosine Triphosphate Cr(H2O)4 ATP CrATP Magnesium Adenosine Triphosphate Manganese Adenosine Triphosphate MgATP MnATP Striadyne |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.